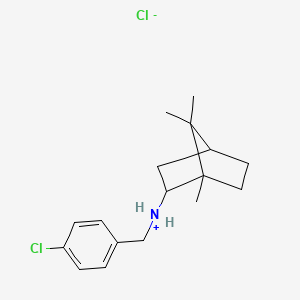
2,5-Bis(phenylethynyl)terephthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(phenylethynyl)terephthalaldehyde is an organic compound with the chemical formula C24H14O2. It is characterized by the presence of two phenylethynyl groups attached to a terephthalaldehyde core. This compound is known for its strong aromatic properties and relative stability, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Bis(phenylethynyl)terephthalaldehyde can be synthesized through various methods. One common approach involves the reaction of 2,5-dibromoterephthalaldehyde with phenylacetylene in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound likely follows similar protocols to those used in laboratory settings, with optimizations for scale and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(phenylethynyl)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethynyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(phenylethynyl)terephthalaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(phenylethynyl)terephthalaldehyde largely depends on its functional groups. The aldehyde groups can undergo nucleophilic addition reactions, while the phenylethynyl groups can participate in π-π stacking interactions and conjugation with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complex structures with other molecules .
Comparison with Similar Compounds
2,5-Bis(phenylethynyl)rhodacyclopentadienes: These compounds exhibit intense fluorescence and slow intersystem crossing due to weak metal-ligand interactions.
2,5-Bis(octyloxy)terephthalaldehyde: Used in the synthesis of covalent organic frameworks and semiconductors.
2,5-Bis(hexyloxy)terephthalaldehyde: Utilized in the production of advanced materials with specific electronic properties.
Uniqueness: 2,5-Bis(phenylethynyl)terephthalaldehyde is unique due to its combination of aldehyde and phenylethynyl groups, which provide a versatile platform for various chemical modifications and applications. Its strong aromatic properties and stability make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C24H14O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,5-bis(2-phenylethynyl)terephthalaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-16-22(14-12-20-9-5-2-6-10-20)24(18-26)15-21(23)13-11-19-7-3-1-4-8-19/h1-10,15-18H |
InChI Key |
XAZOZVDBSUJQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2C=O)C#CC3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



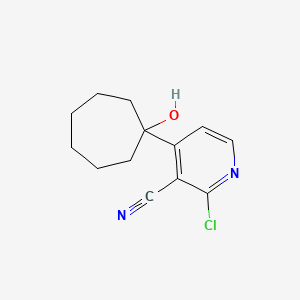
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
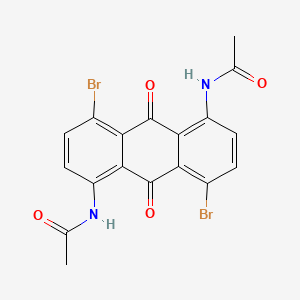
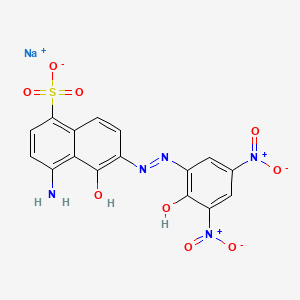
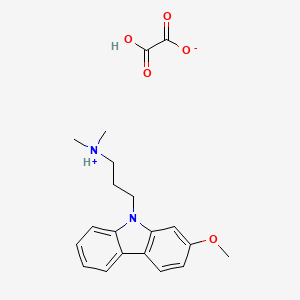


![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

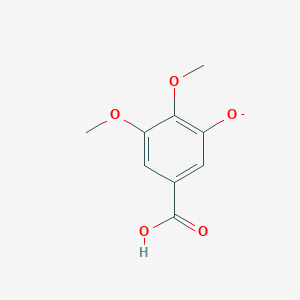

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)
